Dimethyl methylsuccinate

概要

説明

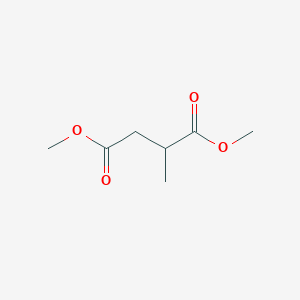

Dimethyl methylsuccinate (CAS: 1604-11-1), also known as dimethyl (R)-(+)-methylsuccinate, is a chiral diester with the molecular formula C₇H₁₂O₄ and a molar mass of 160.168 g/mol . It is characterized by a methyl group at the 2-position of the succinic acid backbone, esterified with two methyl groups. Key physical properties include:

- Boiling Point: 80–81 °C at 12 mmHg

- Density: 1.076 g/mL at 25 °C

- Optical Activity: [α]²⁰/D = +4.8° in chloroform

This compound is widely used in organic synthesis, particularly in the preparation of β-half esters and stereospecific heterocycles . Its enantiomeric purity is critical in asymmetric catalysis, as demonstrated in studies of Claisen rearrangements and allyl-allyl cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl methylsuccinate can be synthesized through the esterification of succinic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves reactive distillation, where the esterification and separation processes are integrated into a single unit. This method enhances the efficiency of the process by continuously removing the product from the reaction mixture, thus shifting the equilibrium towards product formation .

化学反応の分析

Types of Reactions: Dimethyl methylsuccinate undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Oxidation: Methylsuccinic acid.

Reduction: Dimethyl 2-methyl-1,4-butanediol.

Substitution: Various esters and amides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Dimethyl methylsuccinate is a dimethyl ester of methylsuccinate with the molecular formula . Its structure features two methyl groups attached to the succinate backbone, which influences its reactivity and interactions with biological systems. This compound serves as a crucial building block in organic synthesis and has diverse applications across several industries.

Chemistry

This compound is widely utilized as a building block for synthesizing various organic compounds. Its reactivity allows for the formation of complex molecules, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound plays a role in synthesizing biologically active molecules. It has been studied for its potential metabolic pathways and interactions with enzymes that could lead to therapeutic applications.

Medicine

The compound is noteworthy for its role as a precursor in pharmaceutical synthesis. Its ability to act as an insulin secretagogue has implications for diabetes management, as it enhances insulin secretion from pancreatic cells .

Industry

This compound is employed in producing polymers and resins, contributing to the development of materials with improved properties such as flexibility and durability. It is also used in the flavor and fragrance industry due to its fruity aroma .

This compound exhibits several biological activities:

- Insulin Secretagogue Activity : Research shows that this compound can stimulate insulin release from pancreatic islets, enhancing glucose responsiveness and ATP production.

- Enzymatic Reduction : The compound can undergo selective reduction through biocatalysis, demonstrating high enantiomeric excess and yield when processed with specific enzymes like Shewanella yellow enzyme.

- Cellular Respiration Support : In studies involving Leigh syndrome patient fibroblasts, derivatives of this compound were found to alleviate metabolic dysfunction by supporting mitochondrial respiration.

Case Study 1: Insulin Secretion in Pancreatic Islets

A study demonstrated that this compound significantly enhances insulin secretion compared to unesterified succinate. The metabolic pathways involved were traced using labeled compounds, revealing increased ATP production associated with enhanced glucose responsiveness.

Case Study 2: Biocatalytic Reduction

In biocatalytic studies, this compound was reduced using recombinant enoate reductases, achieving high yields and enantioselectivity. The performance of different enzymes was compared, highlighting its potential for industrial applications in synthesizing pharmaceutical intermediates.

| Enzyme | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| SeER | 500 | 80 | 98 |

| Bac-OYE1 | 700 | 86 | 99 |

| AfER | 400 | 77 | 99 |

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Diabetes Management : Its role as an insulin secretagogue indicates potential for developing treatments aimed at enhancing insulin release from pancreatic beta cells.

- Mitochondrial Disorders : The compound's ability to support mitochondrial function presents opportunities for new therapies targeting conditions like Leigh syndrome.

作用機序

Dimethyl methylsuccinate can be compared with other similar compounds such as:

Dimethyl succinate: Similar in structure but lacks the methyl group on the succinate backbone.

Dimethyl itaconate: Contains an additional double bond in the structure.

Dimethyl fumarate: Contains a trans double bond in the structure.

Uniqueness: this compound is unique due to its methyl group, which imparts different chemical reactivity and physical properties compared to its analogs .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methylsuccinate

- Structure : Methylsuccinate lacks ester groups, with the formula C₅H₈O₄ .

- Applications : Primarily used in metabolic studies, such as NaDC3 transporter inhibition assays, where it reduces transport activity by >70% .

Dimethylsuccinate

- Structure : C₆H₁₀O₄ , lacking the 2-methyl substitution.

- Synthesis : Utilized in microwave-assisted synthesis of Ce(IV)-metal-organic frameworks (MOFs) for materials science applications .

- Key Difference : The absence of a methyl group reduces steric hindrance, making dimethylsuccinate more reactive in coordination chemistry compared to dimethyl methylsuccinate.

Dimethyl Acetylsuccinate

- Structure : C₈H₁₂O₅ , featuring an acetyl group.

- Molecular Weight : 188.18 g/mol .

- Applications : Used as a reactant in specialized esterifications, though its larger size limits volatility compared to this compound .

Diethyl Methylsuccinate

- Structure : Ethyl ester variant (C₉H₁₆O₄ ).

(S)-Dimethyl 2-Hydroxysuccinate

- Structure : Contains a hydroxyl group at the 2-position (C₆H₁₀O₅ ).

- Biological Role : Demonstrates hydrogen-bonding capability, unlike this compound, which may enhance interactions in enzymatic systems .

Comparative Data Table

生物活性

Dimethyl methylsuccinate (DMS) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and biochemistry. This article explores the biological activity of DMS, focusing on its metabolic pathways, enzymatic interactions, and therapeutic implications.

Chemical Structure and Properties

This compound is a dimethyl ester of methylsuccinate, with the molecular formula . Its structure features two methyl groups attached to the succinate backbone, which influences its reactivity and interactions with biological systems.

Metabolism and Biological Activity

-

Insulin Secretagogue Activity :

Research indicates that dimethyl esters of succinate, including DMS, act as potent insulin secretagogues in pancreatic islets. Unlike unesterified succinate, which does not stimulate insulin release, DMS can be metabolized to produce , demonstrating its role in energy metabolism within pancreatic cells . -

Enzymatic Reduction :

DMS can undergo selective reduction through biocatalysis. For example, the enzyme Shewanella yellow enzyme (SYE-4) has been shown to selectively reduce dimethyl 2-methylmaleate to produce optically pure dimethyl 2-methylsuccinate with high enantiomeric excess (up to 99%) and yields (up to 85%) . This process highlights the compound's utility in asymmetric synthesis. -

Cellular Respiration :

In studies involving Leigh syndrome patient fibroblasts, succinate prodrugs (including derivatives of DMS) were found to alleviate metabolic decompensation by bypassing mitochondrial complex I dysfunction. This suggests that DMS may serve as a substrate that supports mitochondrial respiration and ATP production in compromised cells .

Case Study 1: Insulin Secretion in Pancreatic Islets

A study demonstrated that this compound significantly enhances insulin secretion from pancreatic islets when compared to unesterified succinate. The metabolic pathways involved were traced using -labeled compounds, revealing that DMS metabolism leads to increased ATP production and enhanced glucose responsiveness .

Case Study 2: Biocatalytic Reduction

In a biocatalytic study, DMS was reduced using recombinant enoate reductases (ERs), achieving high yields and enantioselectivity. The performance of different ERs was compared, with findings summarized in Table 1 below. The conversion rates and selectivity indicate the potential for industrial applications in synthesizing pharmaceutical intermediates.

| Enzyme | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| SeER | 500 | 80 | 98 |

| Bac-OYE1 | 700 | 86 | 99 |

| AfER | 400 | 77 | 99 |

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Diabetes Management : Given its role as an insulin secretagogue, DMS could be explored as a potential treatment for diabetes, particularly in enhancing insulin release from pancreatic beta cells.

- Mitochondrial Disorders : The ability of DMS to support mitochondrial function in conditions like Leigh syndrome presents opportunities for developing new therapies aimed at improving cellular respiration in patients with mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl methylsuccinate, and how do reaction conditions influence yield and enantioselectivity?

this compound can be synthesized via (1) hydrogenation of dimethyl itaconate using ruthenium catalysts like (R)-Ru-BINAP under H₂ pressure (20–50 bar) or (2) enzymatic reduction using ene-reductases at high substrate concentrations . Key factors affecting yield include solvent choice (e.g., ionic liquids improve conversion), H₂/CO₂ pressure balance (higher H₂ increases conversion but reduces enantioselectivity), and catalyst loading. For example, 94.2% conversion with 91.9% ee was achieved using [Bmim][BF₄] as a solvent at 20 bar H₂ .

Q. What spectroscopic and chromatographic methods are used to characterize this compound and its enantiomers?

- NMR Spectroscopy : Proton NMR (¹H NMR) distinguishes enantiomers using chiral shift agents like (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol. Methyl ester protons split into four singlets, enabling enantiomeric excess (ee) determination .

- Optical Rotation : Limited utility due to small [α]D values (e.g., +4.8° for the R-enantiomer in chloroform) .

- GC-MS : Quantification in biological samples (e.g., metabolomics) requires spiking with internal standards like methylsuccinate-d₃ .

Q. How is this compound applied in the synthesis of complex bioactive molecules?

It serves as a chiral building block for macrolides (e.g., FK-506) and β-hemiesters. Its ester groups enable nucleophilic substitutions or reductions, while the methyl branch directs stereochemistry in Claisen rearrangements .

Q. What are the critical physical properties of this compound relevant to experimental design?

Key properties include:

Q. What safety precautions are essential when handling this compound in the lab?

Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid inhalation—use respiratory protection if volatilized .

Advanced Research Questions

Q. How do conflicting NMR and optical rotation data arise in enantiomer characterization, and how can they be resolved?

Discrepancies occur due to low optical rotation sensitivity (e.g., [α]D = +4.8° for R-enantiomer) , making NMR with chiral shift agents more reliable. For example, spiking with an authentic R-enantiomer sample resolves peak assignments in ¹H NMR spectra . X-ray crystallography or vibrational circular dichroism (VCD) provides definitive confirmation but requires crystalline samples .

Q. What mechanistic insights explain the stereochemical outcomes of Claisen rearrangements involving this compound derivatives?

Phosphorus-stabilized carbanions dictate transition-state folding. In cis-17 rearrangements, bonding to the Re face of the allyl anion produces (S)-enantiomers, while trans-17 favors the Si face, yielding R-enantiomers. Conformational analysis via VT-NMR and DFT calculations validates eclipsed conformations (O-P-C-C dihedral angles ≈10°) .

Q. How does this compound function as a cometabolite in host-pathogen interactions, and what analytical challenges exist in its detection?

In Mycobacterium tuberculosis-infected macrophages, methylsuccinate accumulates as a cholesterol degradation byproduct. GC-MS with isotopic internal standards (e.g., methylsuccinate-d₃) quantifies trace levels, but co-eluting metabolites require high-resolution separation. False positives are mitigated using heat-killed pathogen controls .

Q. What experimental design principles optimize asymmetric hydrogenation of dimethyl itaconate to this compound?

- Pressure Optimization : Balance H₂ pressure (↑ conversion) and CO₂ pressure (↑ selectivity) .

- Solvent Effects : Ionic liquids (e.g., [P66614][X]) enhance catalyst stability and enantioselectivity .

- Kinetic Resolution : Monitor ee over time to identify reaction quenching points for maximal purity.

Q. How can contradictory data on methylsuccinate’s role in metabolic pathways be reconciled?

Discrepancies arise from context-dependent metabolism (e.g., host vs. pathogen). In M. tuberculosis, methylsuccinate correlates with bacterial burden , but its absence in methylmalonate/methylcitrate pathways suggests compartment-specific roles. Isotopic tracer studies (e.g., ¹³C-glucose) and knockout models clarify contributions .

Q. Methodological Recommendations

- Stereochemical Analysis : Combine NMR with chiral agents and computational modeling .

- Metabolomics : Use isotope-labeled internal standards and multi-timepoint sampling to distinguish artifacts from biological signals .

- Synthetic Optimization : Employ design of experiments (DoE) to map pressure-solvent-catalyst interactions .

特性

IUPAC Name |

dimethyl 2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870892 | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-11-1 | |

| Record name | Dimethyl methylsuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。